molecular formula C12H16O B13609217 2-Mesityl-2-methyloxirane

2-Mesityl-2-methyloxirane

Katalognummer: B13609217
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: BCXVOOHGNIWNMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Mesityl-2-methyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms The mesityl group, derived from mesitylene, is a bulky substituent that can influence the reactivity and properties of the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Mesityl-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of mesityl-substituted alkenes with m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide under mild conditions. The reaction typically proceeds at room temperature and requires careful control of the reaction time to prevent over-oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mesityl-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the epoxide can yield alcohols or other reduced species.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Diols: Formed through the ring-opening oxidation of the epoxide.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Epoxides: Produced via nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Mesityl-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and other biological molecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of 2-Mesityl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is influenced by the mesityl group, which can stabilize intermediates and transition states, thereby affecting the overall reaction pathway. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

2-Mesityl-2-methyloxirane can be compared with other epoxides, such as:

    2-Methyloxirane: Lacks the mesityl group, resulting in different reactivity and properties.

    2-Phenyl-2-methyloxirane: Contains a phenyl group instead of a mesityl group, leading to variations in stability and reactivity.

    2-Ethyl-2-methyloxirane: Has an ethyl group, which influences its chemical behavior compared to the bulkier mesityl group.

The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

2-methyl-2-(2,4,6-trimethylphenyl)oxirane

InChI

InChI=1S/C12H16O/c1-8-5-9(2)11(10(3)6-8)12(4)7-13-12/h5-6H,7H2,1-4H3

InChI-Schlüssel

BCXVOOHGNIWNMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2(CO2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.